3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
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Description
3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a useful research compound. Its molecular formula is C15H13N3O3S and its molecular weight is 315.35. The purity is usually 95%.
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Mechanism of Action
Benzofuran derivatives
Benzofuran is a heterocyclic compound that is found in many natural products and drugs. It has been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and antiviral activities .
Suzuki–Miyaura coupling
This is a type of reaction that is often used in the synthesis of carbon-carbon bonds in organic compounds. It involves the coupling of a boronic acid or ester with a halide under the action of a palladium catalyst .
Reactions at the benzylic position
The benzylic position in organic compounds is often reactive, allowing for various transformations such as free radical bromination, nucleophilic substitution, and oxidation .
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-15(13-7-10-3-1-2-4-12(10)21-13)18-6-5-11(9-18)20-14-8-16-22-17-14/h1-4,7-8,11H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFJUECLTMVRTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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